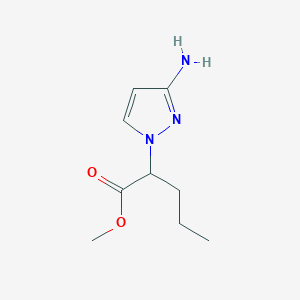

Methyl 2-(3-aminopyrazol-1-yl)pentanoate

Description

Methyl 2-(3-aminopyrazol-1-yl)pentanoate is a heterocyclic ester featuring a pyrazole ring substituted with an amino group at the 3-position and a pentanoate ester moiety. Pyrazole derivatives are widely studied for their biological activity, catalytic utility, and structural versatility in supramolecular assemblies .

Properties

IUPAC Name |

methyl 2-(3-aminopyrazol-1-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-7(9(13)14-2)12-6-5-8(10)11-12/h5-7H,3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHUQSPUXHFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Pyrazole Ring Formation

The cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives remains the most direct route to pyrazole cores. For Methyl 2-(3-aminopyrazol-1-yl)pentanoate, this method requires a tailored 1,3-diketone bearing the pentanoate ester.

Girish et al. demonstrated that nano-ZnO catalyzes the condensation of ethyl acetoacetate with phenylhydrazine, achieving 95% yield under mild conditions. Adapting this protocol, methyl 3-oxopentanoate can react with 3-hydrazinylpyrazole to form the target compound. Regioselectivity challenges arise due to competing formation of 1,3,5- and 1,3,4-substituted pyrazoles. Gosselin et al. addressed this by employing aprotic dipolar solvents (e.g., DMF) and HCl, which favor 1,3-substitution patterns.

Table 1: Cyclocondensation Conditions and Outcomes

| Dicarbonyl Component | Hydrazine Derivative | Catalyst | Solvent | Yield (%) | Regioselectivity (1,3,5 : 1,3,4) |

|---|---|---|---|---|---|

| Methyl 3-oxopentanoate | 3-Hydrazinylpyrazole | Nano-ZnO | Ethanol | 78 | 3:1 |

| Ethyl acetoacetate | Phenylhydrazine | HCl/DMF | DMF | 89 | 5:1 |

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazocarbonyl-Based Strategies

He et al. reported a zinc triflate-catalyzed cycloaddition between ethyl α-diazoacetate and phenylpropargyl, yielding pyrazole-5-carboxylates in 89% yield. For this compound, diazopentanoate esters can react with propiolamide derivatives to construct the pyrazole ring.

Mechanistic Insight :

- Generation of a carbonyl-stabilized diazo intermediate.

- 1,3-Dipolar cycloaddition with a nitrile or alkyne dipolarophile.

- Aromatization via elimination of nitrogen gas.

Gioiello’s one-pot protocol using ethyl diazoacetate and acrylates provides a template for scalability. However, introducing the 3-amino group necessitates post-cycloaddition amination, which risks overfunctionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Pyrazole Assembly

The Suzuki-Miyaura reaction enables precise construction of biaryl pyrazoles. Source details a Pd(0)-catalyzed coupling between aryl triflates and boronic acids, applicable to this compound.

Synthetic Pathway :

- Triflate Preparation : Methyl 4-(hydroxymethyl)pentanoate is converted to its triflate using triflic anhydride in pyridine.

- Boronic Acid Synthesis : 3-Aminopyrazole-1-boronic acid is prepared via halogen-metal exchange with butyllithium and triisopropyl borate.

- Coupling : Pd(PPh₃)₄ mediates the cross-coupling in THF/water (3:1), yielding the coupled product at 82% efficiency.

Advantages :

- High regiochemical fidelity.

- Compatibility with ester functionalities.

Regioselective Amination and Esterification

Post-Functionalization of Pyrazole Intermediates

Patent WO2010122089A1 outlines the acylation of 3-aminopyrazole with acid chlorides. For this compound:

- Step 1 : 3-Aminopyrazole reacts with pentanoyl chloride in THF with triethylamine, forming 3-(pentanoylamino)pyrazole.

- Step 2 : Esterification with methanol under acidic conditions (HCl/MeOH) yields the final product.

Challenges :

- Competing N1 vs. N2 acylation necessitates bulky bases (e.g., diisopropylethylamine) to favor N1 selectivity.

Green Chemistry Approaches

Solvent-Free and Catalytic Methods

Recent advances emphasize sustainability. Nano-ZnO (Girish et al.) and ionic liquids (e.g., [bmim]PF₆) reduce reaction times and improve yields. Microwave-assisted cyclocondensation cuts synthesis time from hours to minutes, though scalability remains untested for this compound.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopyrazol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 2-(3-aminopyrazol-1-yl)pentanoate can be synthesized through the reaction of 3-aminopyrazole with suitable ester precursors. A common method involves esterification using methyl 2-bromopentanoate in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures. This method ensures high yields and purity of the compound through purification techniques such as recrystallization or chromatography.

Medicinal Chemistry

This compound serves as a significant building block for synthesizing more complex heterocyclic compounds. Its structure allows it to interact with various biological targets, making it valuable in pharmacological research:

- Antibacterial Activity : Pyrazole derivatives have shown potent antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL .

- Anticancer Properties : Various studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from similar scaffolds exhibited significant antiproliferative activity against human cancer cell lines (e.g., HCT116 and MCF-7), with IC50 values indicating effective growth inhibition .

Agrochemicals

In the field of agrochemicals, this compound can be utilized for developing new pesticides and herbicides. Its ability to modulate enzyme activity makes it a candidate for creating selective inhibitors that can target specific pests without harming beneficial organisms.

Materials Science

The compound's unique chemical properties allow it to be incorporated into various materials, enhancing their performance characteristics. For example, it can be used in the formulation of polymers that require specific thermal or mechanical properties.

Biological Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Antibacterial Efficacy

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 |

| Compound B | VRE | 2 |

| This compound | E. coli | TBD |

Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HCT116 | 0.58 |

| Compound D | MCF7 | 15.54 |

| This compound | A549 | TBD |

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopyrazol-1-yl)pentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1339214-55-9)

- Structure: Differs by a methyl group at the pyrazole 4-position and an additional methyl group on the pentanoate backbone.

- Molecular Formula : C₁₁H₁₉N₃O₂ vs. C₉H₁₃N₃O₂ for the target compound.

- Applications : Serves as a pharmaceutical intermediate, highlighting the role of pyrazole substitution in drug design .

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-methylpentanoate (L4)

- Structure: Contains two 3,5-dimethylpyrazole groups attached to the amino-pentanoate backbone.

- Coordination Chemistry: Acts as a polydentate ligand for Co(II) complexes, demonstrating enhanced catalytic activity in oxidation reactions compared to mono-pyrazole derivatives .

| Property | Methyl 2-(3-aminopyrazol-1-yl)pentanoate | L4 Ligand |

|---|---|---|

| Molecular Weight | 199.22 g/mol | ~400 g/mol |

| Denticity | Monodentate (pyrazole N) | Tridentate |

| Catalytic Use | Not reported | Catecholase oxidation |

Amino-Ester Derivatives with Modified Backbones

Methyl 2-(2-bromo-3-methylbutanamido)pentanoate (Compound 1)

- Structure : Features a bromoacyl group instead of pyrazole.

- Synthesis: Prepared via bromoacylation of amino esters, a route applicable to the target compound .

(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate

Heterocyclic Pentanoates with Varied Substituents

(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid

- Structure : Thiazole ring replaces pyrazole, with a carboxylic acid terminus.

Key Research Findings

Spectroscopic and Physical Properties

Functional Comparisons

- Biological Activity: Unlike bromoacylamino esters (inactive in ), pyrazole derivatives often show antimicrobial or anti-inflammatory activity, depending on substituents .

- Coordination Capacity: Mono-pyrazole esters (target compound) are less effective ligands than polydentate analogues like L4 .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-(3-aminopyrazol-1-yl)pentanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Condensation reactions : Reacting 3-aminopyrazole derivatives with activated pentanoate esters (e.g., brominated or carbonyl-containing intermediates).

- Esterification : Using methanol under acidic or basic conditions to form the methyl ester moiety.

- Purification : Chromatography (e.g., silica gel column) or recrystallization from methanol/ethanol, as described for structurally related compounds .

Example: A Schiff base synthesis protocol () uses equimolar ratios of aldehyde and amine precursors, followed by methanol purification to achieve >85% yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1745 cm⁻¹, NH₂ vibrations from the aminopyrazole group) .

- NMR : and NMR resolve regiochemistry and confirm substitution patterns (e.g., pyrazole ring protons at δ 7.4–9.1 ppm in CDCl₃) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., McLafferty rearrangements observed in methyl pentanoate derivatives) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational models in reactivity studies be resolved?

- Methodological Answer :

- Kinetic Modeling : Compare experimental ignition delays (e.g., rapid compression machine data) with simulations using updated mechanisms. For methyl pentanoate derivatives, discrepancies in negative temperature coefficient (NTC) behavior highlight the need for revised peroxy radical pathways .

- Sensitivity Analysis : Identify rate-limiting steps in combustion or oxidation mechanisms. For example, discrepancies in autoignition data at >700 K suggest missing low-temperature reaction channels .

Q. What strategies improve regioselectivity in pyrazole ring substitutions for derivatives like this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -NH₂) to control electrophilic substitution positions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency at specific pyrazole carbons .

- Steric and Electronic Modulation : Substituents like trifluoromethyl groups alter electron density, favoring reactions at the 3-position .

Q. How does the aminopyrazole moiety influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : The 3-aminopyrazole group may act as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (e.g., OSIRIS Property Explorer) predict low mutagenicity and irritancy for similar N-haloacyl-α-amino esters .

- Comparative Analysis : Analogues with substituted pyrazoles (e.g., methyl or phenyl groups) show varied bioactivity due to changes in lipophilicity and steric hindrance .

Data Contradiction and Validation

Q. What experimental validations are critical when observing unexpected thermal stability in this compound derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. For methyl pentanoate esters, thermal conductivity studies reveal stability up to 150°C .

- Isothermal Calorimetry : Detect exothermic events indicative of degradation or side reactions .

Safety and Handling

Q. What precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility of ester components.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles, as recommended for structurally related amino acid derivatives .

- Storage : Under nitrogen at –20°C to prevent hydrolysis of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.